![molecular formula C30H37NO6 B8083391 [(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B8083391.png)
[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
细胞松弛素C是一种真菌代谢产物,属于细胞松弛素家族,其特征在于一个与大环环融合的降氢异吲哚啉核心。 这些化合物以其与肌动蛋白丝结合的能力而闻名,从而抑制肌动蛋白聚合并影响各种细胞过程 .
准备方法
合成路线及反应条件: 细胞松弛素C可以通过使用活性炭负载钯催化剂在25°C下将细胞松弛素D异构化为制备 . 该方法涉及在温和条件下将细胞松弛素D转化为细胞松弛素C,确保高产率和纯度。
工业生产方法: 细胞松弛素C的工业生产通常涉及发酵已知产生细胞松弛素的真菌菌株。 然后对发酵液进行提取和纯化工艺以分离细胞松弛素C .
化学反应分析
反应类型: 细胞松弛素C经历各种化学反应,包括:
氧化: 细胞松弛素C可以被氧化形成不同的衍生物,这些衍生物可能表现出不同的生物活性。
还原: 还原反应可以改变细胞松弛素C上的官能团,可能改变其生物活性。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在适当条件下,各种亲核试剂可用于取代反应.
主要生成物: 从这些反应中形成的主要产物包括具有修饰的生物活性的各种细胞松弛素衍生物 .
科学研究应用
细胞松弛素C具有广泛的科学研究应用,包括:
化学: 用作研究肌动蛋白聚合和细胞骨架动力学的工具。
生物学: 用于研究细胞分裂、运动和形态等细胞过程。
医学: 探索其潜在的抗癌特性及其抑制癌细胞中细胞过程的能力。
作用机制
细胞松弛素C通过结合到肌动蛋白丝的带刺的快速生长的正端而发挥作用,从而阻断肌动蛋白单体的组装和拆卸。 这种封端作用阻止了功能性肌动蛋白丝的形成,导致细胞形态改变和各种细胞过程受到抑制 . 此外,细胞松弛素C可以影响与肌动蛋白聚合无关的其他生物过程,例如抑制单糖穿过细胞膜的转运 .
类似化合物:
- 细胞松弛素A
- 细胞松弛素B
- 细胞松弛素D
- 细胞松弛素E
- 细胞松弛素H
比较: 细胞松弛素C与其他细胞松弛素具有结构相似性,但表现出独特的生物活性。 例如,细胞松弛素B以其抑制葡萄糖转运的能力而闻名,而细胞松弛素C在破坏肌动蛋白聚合方面更有效 . 另一方面,细胞松弛素D因其抑制细胞分裂和运动的能力而被广泛用于研究 . 每种细胞松弛素都有不同的官能团,这些官能团对其特定的生物活性有贡献,这使得细胞松弛素C成为各种科学研究中的宝贵工具 .
相似化合物的比较
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
- Cytochalasin H
Comparison: Cytochalasin C shares structural similarities with other cytochalasins but exhibits unique biological activities. For instance, while cytochalasin B is known for its ability to inhibit glucose transport, cytochalasin C is more potent in disrupting actin polymerization . Cytochalasin D, on the other hand, is widely used in research for its ability to inhibit cell division and motility . Each cytochalasin has distinct functional groups that contribute to its specific bioactivity, making cytochalasin C a valuable tool in various scientific studies .
属性
IUPAC Name |
[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9-,15-14-/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIODHJWOHMDJX-LSSOVWOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C\[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22144-76-9 |
Source


|
| Record name | 7(S),18-dihydroxy-16(S),18(R)-dimethyl-10-phenyl[11]cytochalasa-5,13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
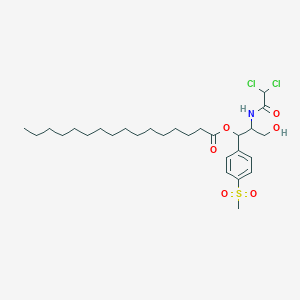
![sodium;2-[(E)-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B8083311.png)
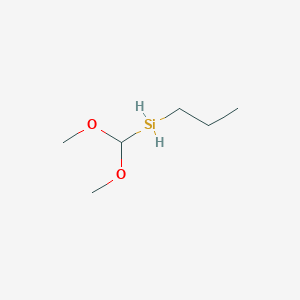
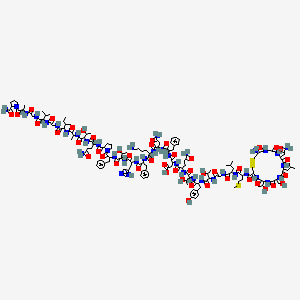
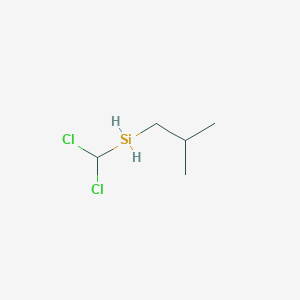
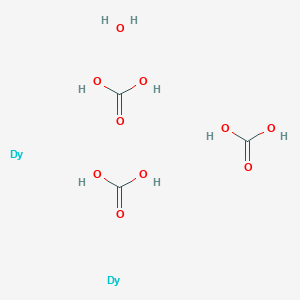
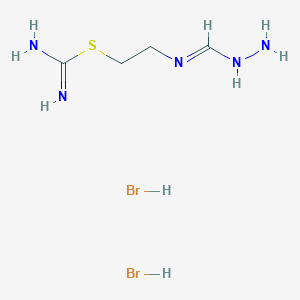
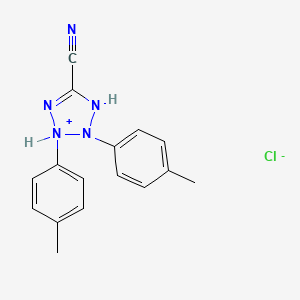
![(1S,4Z,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione](/img/structure/B8083362.png)
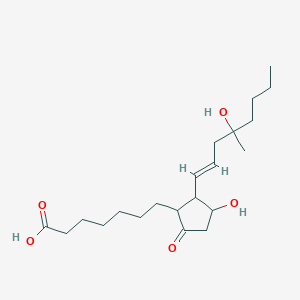
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B8083373.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B8083378.png)
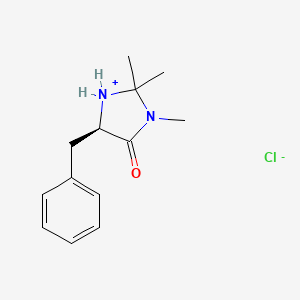
![sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8083403.png)
